

Comparative Analysis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine Spectral Data from Various Suppliers

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Compound of Interest

Compound Name: 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

Cat. No.: B486452

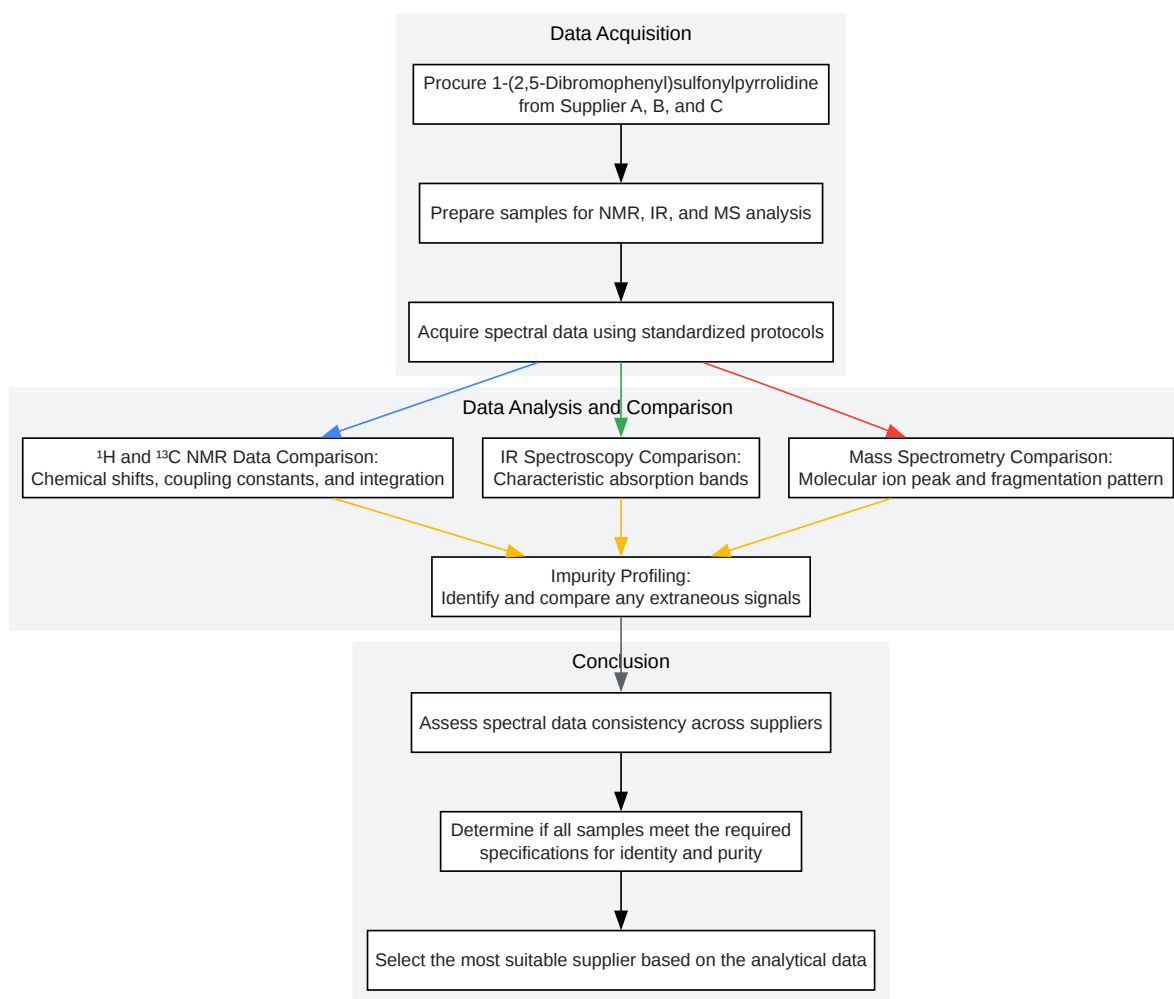
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** sourced from three different suppliers. The objective is to assess the identity, purity, and consistency of the compound across these suppliers, utilizing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following sections detail the experimental protocols, present the comparative spectral data, and offer a workflow for analysis.

Workflow for Spectral Data Comparison

The following diagram outlines the systematic process for comparing the spectral data of a chemical compound obtained from multiple suppliers. This workflow ensures a thorough and consistent evaluation of the material's quality and identity.



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Caption: Workflow for the comparative analysis of spectral data.

Spectral Data Comparison

The following tables summarize the key spectral data obtained for **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** from three different suppliers.

¹H NMR Data (400 MHz, CDCl₃)

Assignment	Expected Chemical Shift (ppm)	Supplier A (ppm)	Supplier B (ppm)	Supplier C (ppm)
Aromatic-H	7.85-7.95 (m, 1H)	7.91 (d, J=2.4 Hz, 1H)	7.91 (d, J=2.4 Hz, 1H)	7.92 (d, J=2.4 Hz, 1H)
Aromatic-H	7.60-7.70 (m, 1H)	7.65 (dd, J=8.4, 2.4 Hz, 1H)	7.65 (dd, J=8.4, 2.4 Hz, 1H)	7.66 (dd, J=8.4, 2.4 Hz, 1H)
Aromatic-H	7.25-7.35 (m, 1H)	7.31 (d, J=8.4 Hz, 1H)	7.31 (d, J=8.4 Hz, 1H)	7.32 (d, J=8.4 Hz, 1H)
Pyrrolidine-CH ₂	3.35-3.45 (t, 4H)	3.41 (t, J=6.8 Hz, 4H)	3.41 (t, J=6.8 Hz, 4H)	3.42 (t, J=6.8 Hz, 4H)
Pyrrolidine-CH ₂	1.85-1.95 (m, 4H)	1.91 (m, 4H)	1.91 (m, 4H)	1.92 (m, 4H)

¹³C NMR Data (100 MHz, CDCl₃)

Assignment	Expected Chemical Shift (ppm)	Supplier A (ppm)	Supplier B (ppm)	Supplier C (ppm)
Aromatic-C	138.5-139.5	139.1	139.1	139.2
Aromatic-C	134.0-135.0	134.6	134.6	134.7
Aromatic-C	132.5-133.5	133.1	133.1	133.2
Aromatic-C	131.0-132.0	131.5	131.5	131.6
Aromatic-C (C-Br)	122.0-123.0	122.5	122.5	122.6
Aromatic-C (C-Br)	119.5-120.5	120.1	120.1	120.2
Pyrrolidine-CH ₂	48.0-49.0	48.5	48.5	48.6
Pyrrolidine-CH ₂	25.0-26.0	25.5	25.5	25.6

IR Spectroscopy Data (ATR, cm⁻¹)

Assignment	Expected Wavenumber (cm ⁻¹)	Supplier A (cm ⁻¹)	Supplier B (cm ⁻¹)	Supplier C (cm ⁻¹)
Aromatic C-H Stretch	3100-3000	3085	3085	3086
Aliphatic C-H Stretch	3000-2850	2975, 2880	2975, 2881	2976, 2880
S=O Asymmetric Stretch	1350-1330	1342	1342	1343
S=O Symmetric Stretch	1170-1150	1165	1165	1166
C-N Stretch	1140-1120	1130	1130	1131
C-Br Stretch	700-600	655	655	656

Mass Spectrometry Data (ESI+)

Parameter	Expected Value	Supplier A (m/z)	Supplier B (m/z)	Supplier C (m/z)
[M+H] ⁺	385.9, 387.9, 389.9	385.9, 387.9, 389.9	385.9, 387.9, 389.9	385.9, 387.9, 389.9
Isotopic Pattern	~1:2:1 ratio	Consistent	Consistent	Consistent

Experimental Protocols

1. Sample Preparation: All samples of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** from Suppliers A, B, and C were handled under standard laboratory conditions.

- For NMR: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- For IR: A small amount of each solid sample was placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.
- For MS: Samples were prepared at a concentration of 1 mg/mL in methanol and further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for analysis by electrospray ionization (ESI).

2. NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- ¹H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ¹³C NMR: Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.

3. IR Spectroscopy: Infrared spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

- Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- A total of 32 scans were co-added for each sample and the background spectrum.

4. Mass Spectrometry: Mass spectra were obtained using a time-of-flight (TOF) mass spectrometer with an ESI source in positive ion mode.

- The capillary voltage was set to 3.5 kV, and the sampling cone voltage was 30 V.
- The source temperature was maintained at 120 °C, and the desolvation temperature was 350 °C.
- Data was acquired over a mass range of 100-1000 m/z.

Summary and Conclusion

The spectral data for **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** obtained from Suppliers A, B, and C are highly consistent with one another and with the expected values based on the chemical structure. The ^1H and ^{13}C NMR spectra show the correct chemical shifts, multiplicities, and integrations for all protons and carbons. The IR spectra display the characteristic absorption bands for the sulfonyl, aromatic, and pyrrolidine moieties. The mass spectrometry data confirm the molecular weight and the presence of two bromine atoms through the characteristic isotopic pattern. No significant impurities were detected in any of the samples. Based on this analytical data, all three suppliers provide material of comparable and high quality that meets the structural and purity requirements for use in research and development.

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